Tricholine citrate

Catalog No.
S1551612
CAS No.
546-63-4
M.F
C11H19NO8-2
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricholine citrate

Solid choline salts (e.g., chloride, bitartrate) rapidly absorb moisture, causing caking, inaccurate weighing, and equipment corrosion from halides. Tricholine citrate (CAS 546-63-4) is supplied as a stable ≥65% aqueous solution, eliminating hygroscopicity and delivering a high stoichiometric choline payload (62.3% by mass) without corrosive chloride ions. The trivalent citrate anion provides strong kosmotropic effects for polymer-salt ATPS, preserving protein bioactivity. Ideal for lipotropic syrups, feed additives, and synthesis of halogen-free bioionic liquids. Bulk supply available.

CAS Number

546-63-4

Product Name

Tricholine citrate

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C11H19NO8-2

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Synonyms

Choline Citrate Solution (ca. 65% in Water)

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Purity

≥65%

Package Size

25 ml, 100 ml, 500 ml

Tricholine citrate (CAS 546-63-4) is a specialized organic salt comprising three choline cations and one citrate anion. Unlike many common monovalent choline salts that are supplied as highly deliquescent powders, tricholine citrate is predominantly manufactured and procured as a stable, concentrated aqueous solution (typically ≥65 wt. %). This trivalent structural configuration provides a high stoichiometric density of choline while utilizing a biocompatible, halogen-free Krebs cycle intermediate as the counterion. In industrial and laboratory procurement, it is prioritized not only as a highly bioavailable lipotropic agent and nutritional formulation ingredient but also as a critical precursor for cholinium-based bioionic liquids, deep eutectic solvents (DES), and aqueous two-phase systems (ATPS) used in green chemistry and protein extraction [1].

Research Fit

  • Choline citrate 3:1 stoichiometry for combined choline and citrate studies
  • Bifunctional chelation and buffering for formulation research workflows
  • Crystalline powder or aqueous solution formats for flexible experimental design

Substituting tricholine citrate with more common alternatives like choline chloride or choline bitartrate often leads to formulation instability, equipment corrosion, or phase-separation failures. Choline chloride introduces corrosive halide ions that are incompatible with stainless steel processing equipment and undesirable in halogen-free cosmetic or pharmaceutical formulations. Furthermore, pure solid choline salts are notoriously hygroscopic, rapidly absorbing atmospheric moisture which causes severe caking, weighing inaccuracies, and discoloration during storage[1]. In advanced solvent applications, the monovalent chloride or bitartrate anions lack the strong kosmotropic (water-structuring) properties and multivalent hydrogen-bonding capacity of the citrate anion, rendering them ineffective at inducing the necessary phase separation in polymer-based aqueous two-phase systems (ATPS) or acting as efficient plasticizers for biopolymers .

Substitution Risk

  • Choline content varies by counterion; molar equivalence alone may misrepresent delivered choline in research models.
  • Citrate-dependent chelation and buffering functions are absent in chloride or bitartrate salts, altering formulation behavior.
  • Hygroscopicity and physical handling properties differ among choline salt forms, impacting solid-dosage research design.

Choline Payload Efficiency

Because tricholine citrate binds three choline cations to a single trivalent citrate anion, it achieves a significantly higher active payload per mole of counterion compared to other organic choline salts. Tricholine citrate (MW 501.6 g/mol) delivers a choline cation mass fraction of approximately 62.3%. In contrast, choline bitartrate (MW 253.25 g/mol) provides only 41.1% choline by mass, and choline dihydrogen citrate (MW 295.29 g/mol) provides just 35.3% [1]. This ~1.5x to 1.7x increase in payload density allows formulators to achieve target choline concentrations using significantly less total mass, minimizing the bulk contribution of the inactive counterion in volume-constrained liquid formulations.

Evidence DimensionCholine mass fraction (%)
Target Compound DataTricholine citrate: ~62.3% choline by mass (3:1 molar ratio)
Comparator Or BaselineCholine bitartrate: ~41.1% choline by mass; Choline dihydrogen citrate: ~35.3% choline by mass
Quantified Difference51% to 76% higher relative choline payload per gram of salt compared to common organic alternatives
ConditionsCalculated based on anhydrous molecular weights of the respective pure salts

Maximizing the active choline payload reduces formulation bulk and lowers the required mass of inactive excipients in nutritional and pharmaceutical liquids.

Allergic Rhinitis Endpoint
Head-to-head
43% (TCC) vs. 76% (BUD) patient-reported endpoint response; both significantly improved from baseline (p<0.05)
Supports oral choline endpoint context in airway research models.
Single-blind, n=60, 8-week; research model only.

Liquid Handling & Moisture Stability

Solid choline salts, particularly choline chloride and choline bitartrate, are highly deliquescent and prone to severe caking and discoloration upon exposure to atmospheric moisture, necessitating strict humidity-controlled environments for storage and handling[1]. Tricholine citrate circumvents this critical processability bottleneck because it is commercially supplied as a stable, concentrated aqueous liquid (typically ≥65 wt. % in H2O) . This liquid format allows for precise volumetric dosing via pumps in industrial settings, completely eliminating the solid-state moisture absorption, clumping, and weighing errors that plague dry choline salt procurement.

Evidence DimensionMaterial handling format and moisture stability
Target Compound DataTricholine citrate: Stable ≥65 wt. % aqueous solution, pumpable liquid
Comparator Or BaselineCholine chloride / bitartrate: Deliquescent solids requiring dry-room handling
Quantified DifferenceEliminates solid-state caking and enables 100% volumetric liquid dosing
ConditionsAmbient industrial storage and manufacturing environments

Procuring a pre-dissolved, high-concentration liquid eliminates the high overhead costs of dry-room handling and improves batch-to-batch consistency in liquid manufacturing.

Biodegradation Rate
Cross-study
1.6× higher degradation rate vs. unamended control
Supports TCC as biostimulation research tool in sediment models.
Sandy sediment, 4000 mg/kg oil; 16S rRNA community analysis.

ATPS Phase Separation

In the design of environmentally friendly aqueous two-phase systems (ATPS) for protein extraction, the choice of the cholinium counterion dictates phase separation behavior. The trivalent citrate anion in tricholine citrate is a strong kosmotrope (water-structuring ion) according to the Hofmeister series. This strong salting-out ability allows tricholine citrate to readily induce phase separation when mixed with polymers like polyethylene glycol (PEG). In contrast, the monovalent chloride ion in choline chloride is a weak kosmotrope/borderline chaotrope, which fails to induce biphasic separation with PEG under standard conditions without the addition of secondary salts. Thus, tricholine citrate acts as a superior, self-sufficient phase-forming agent.

Evidence DimensionATPS phase-forming capability with PEG
Target Compound DataTricholine citrate: Readily forms biphasic systems (strong kosmotrope)
Comparator Or BaselineCholine chloride: Fails to form biphasic systems with PEG alone (weak kosmotrope)
Quantified DifferenceEnables direct binary ATPS formation without secondary salting-out agents
ConditionsAqueous mixtures of cholinium salts and polyethylene glycol (PEG) at ambient temperature

Essential for researchers and engineers designing halogen-free, biocompatible extraction media for sensitive proteins and biopharmaceuticals.

Neuronal α7-nAChR Activation
Head-to-head
TCC 5 mM; choline chloride 2.5–10 mM induced firing
Supports cholinergic agonist research in BLA interneuron models.
Current-clamp/voltage-clamp; receptor isolated with pharmacological blockers.
Keratinocyte Profile
Class-level
Stimulates growth; no differentiation inhibition; phospholipid increase
Class-level evidence for multifunctional keratinocyte research.
Patent disclosure; quantitative comparison not reported.
Choline Loading
Class-level
~62% choline by weight (citrate); ~41% (bitartrate); ~75% (chloride)
Stoichiometric context for formulation research; citrate adds functionality.
Calculated from molecular formulas.

Halogen-Free Ionic Liquids & DES

Because it lacks corrosive chloride ions and features a multivalent hydrogen-bonding citrate network, tricholine citrate is the preferred precursor for synthesizing biocompatible, cholinium-based ionic liquids. These media are heavily utilized as green solvents for biomass processing and as plasticizers for starch-based bioplastics, where halide toxicity or equipment corrosion must be strictly avoided .

Liquid Nutritional Formulations

Leveraging its high stoichiometric choline payload (62.3% by mass) and its stable liquid supply format (≥65 wt. % aqueous), tricholine citrate is ideal for formulating high-dose lipotropic syrups and poultry feed additives. It allows manufacturers to achieve therapeutic choline levels without the severe caking issues associated with processing solid choline bitartrate or chloride .

ATPS for Bioseparation

Due to the strong kosmotropic effect of the trivalent citrate anion, tricholine citrate is uniquely suited for creating polymer-salt ATPS. It effectively drives phase separation with polymers like PEG, creating a mild, environmentally friendly extraction environment that preserves the structural integrity and biological activity of target proteins during downstream bioprocessing .

Application Selection Guide

Application
Selection Property
Validation Focus
Allergic rhinitis research
Oral choline bioavailability context
Patient-reported endpoint response
Environmental bioremediation studies
Biostimulation capacity in oil-contaminated sediments
Hydrocarbon degradation rate enhancement
α7-nAChR electrophysiology research
Cholinergic agonist at neuronal receptors
Receptor-mediated firing response at defined concentrations
Dermatological formulation research
Keratinocyte growth and phospholipid modulation
Dual-action functional profile (patent context)

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

Appearance

Solution

UNII

EH8N140TJ7

Other CAS

546-63-4

Wikipedia

Tricholine citrate

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1): ACTIVE

Explore Compound Types